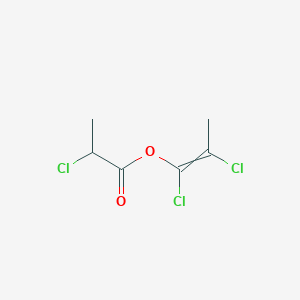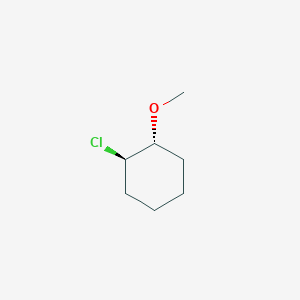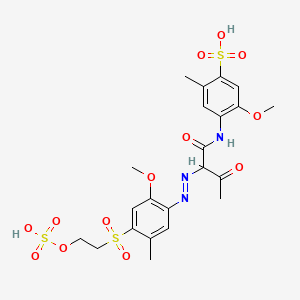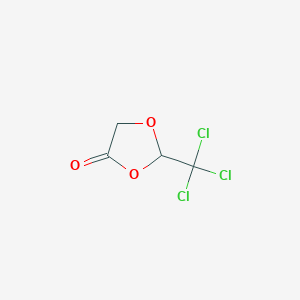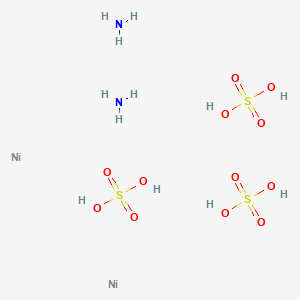
azane;nickel;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;nickel;sulfuric acid is a compound with the molecular formula H12N2Ni2O12S3 and a molecular weight of 445.68 g/mol This compound is a coordination complex that involves nickel, sulfuric acid, and azane (ammonia)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;nickel;sulfuric acid typically involves the reaction of nickel sulfate with ammonia in an aqueous solution. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{NiSO}_4 + \text{NH}_3 + \text{H}_2\text{O} \rightarrow \text{H}_12\text{N}_2\text{Ni}2\text{O}{12}\text{S}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous processes. The process includes the dissolution of nickel sulfate in water, followed by the addition of ammonia under controlled conditions. The resulting solution is then subjected to crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Azane;nickel;sulfuric acid undergoes various chemical reactions, including:
Oxidation: Nickel in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different nickel complexes.
Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid can oxidize nickel.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce the compound.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions include different nickel complexes, such as nickel(II) oxide, nickel(II) hydroxide, and substituted nickel complexes .
Scientific Research Applications
Azane;nickel;sulfuric acid has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metal ion transport.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes and as a precursor for the synthesis of other nickel-based compounds
Mechanism of Action
The mechanism of action of azane;nickel;sulfuric acid involves the coordination of nickel ions with ligands, which facilitates various chemical reactions. The molecular targets include enzymes and other proteins that interact with nickel ions. The pathways involved include redox reactions and ligand exchange processes, which are crucial for the compound’s catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
Nickel sulfate: A simpler nickel compound used in similar applications but lacks the coordination complexity of azane;nickel;sulfuric acid.
Nickel ammonium sulfate: Another nickel-ammonia complex with different properties and applications.
Nickel chloride: A nickel compound with distinct chemical behavior and uses.
Uniqueness
This compound is unique due to its specific coordination structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other nickel compounds may not be as effective .
Properties
CAS No. |
25749-08-0 |
|---|---|
Molecular Formula |
H12N2Ni2O12S3 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
azane;nickel;sulfuric acid |
InChI |
InChI=1S/2H3N.2Ni.3H2O4S/c;;;;3*1-5(2,3)4/h2*1H3;;;3*(H2,1,2,3,4) |
InChI Key |
ZTIBLSFDOTXLGD-UHFFFAOYSA-N |
Canonical SMILES |
N.N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





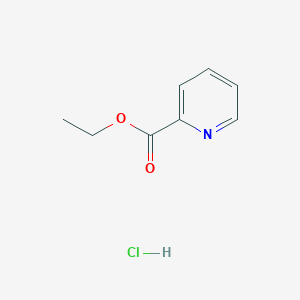

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)

